1,3-Butanedione,2-(diphenylmethyl)-1-phenyl- 1,3-Butanedione,2-(diphenylmethyl)-1-phenyl-
Brand Name: Vulcanchem
CAS No.: 33925-42-7
VCID: VC18757605
InChI: InChI=1S/C23H20O2/c1-17(24)21(23(25)20-15-9-4-10-16-20)22(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-16,21-22H,1H3
SMILES:
Molecular Formula: C23H20O2
Molecular Weight: 328.4 g/mol

1,3-Butanedione,2-(diphenylmethyl)-1-phenyl-

CAS No.: 33925-42-7

Cat. No.: VC18757605

Molecular Formula: C23H20O2

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

1,3-Butanedione,2-(diphenylmethyl)-1-phenyl- - 33925-42-7

Specification

CAS No. 33925-42-7
Molecular Formula C23H20O2
Molecular Weight 328.4 g/mol
IUPAC Name 2-benzhydryl-1-phenylbutane-1,3-dione
Standard InChI InChI=1S/C23H20O2/c1-17(24)21(23(25)20-15-9-4-10-16-20)22(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-16,21-22H,1H3
Standard InChI Key DHCVEWXHMBKZPS-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a four-carbon diketone chain (1,3-butanedione) with two ketone groups at positions 1 and 3. At the C1 position, a phenyl group (C6H5C_6H_5) is attached, while the C2 position is substituted with a diphenylmethyl group ((C6H5)2CH(C_6H_5)_2CH)—a benzyl-like moiety with two aromatic rings. This arrangement creates a sterically crowded environment, which influences reactivity and physical properties such as solubility and melting point .

The IUPAC name, 1,3-butanedione,2-(diphenylmethyl)-1-phenyl-, reflects this substitution pattern. Alternative naming conventions may describe it as 1-phenyl-2-(diphenylmethyl)butane-1,3-dione or 2-benzhydryl-1-phenyl-1,3-butanedione, though these variants are less commonly standardized .

Stereochemical Considerations

Synthesis and Reactivity

Synthetic Pathways

While no explicit synthesis routes for 1,3-butanedione,2-(diphenylmethyl)-1-phenyl- are documented, analogous compounds suggest plausible methods. For example, 2-methyl-1-phenylbutane-1,3-dione (CAS 6668-24-2) is synthesized via Claisen condensations between methyl phenyl ketone and ethyl acetoacetate derivatives . Adapting this approach, the diphenylmethyl group could be introduced through a Friedel-Crafts acylation or Grignard reaction, followed by oxidation to the diketone .

A potential route involves:

  • Formation of the diphenylmethyl ketone precursor: Reaction of diphenylmethane with acetyl chloride in the presence of AlCl3AlCl_3.

  • Condensation with phenylacetyl chloride: Cross-aldol reaction under basic conditions to form the diketone backbone.

  • Purification: Crystallization or column chromatography to isolate the product .

Reactivity Profile

The compound’s reactivity is expected to align with other 1,3-diketones, which undergo keto-enol tautomerism, chelation with metals, and nucleophilic additions. The electron-withdrawing ketone groups activate the central carbon (C2) for electrophilic attacks, though steric hindrance from the diphenylmethyl group may slow such reactions . Key reactions may include:

  • Enolate formation: Deprotonation at C2 using strong bases like LDA, enabling alkylation or acylation.

  • Coordination chemistry: Chelation with transition metals (e.g., Cu²⁺, Fe³⁺) to form stable complexes, useful in catalytic applications .

Physicochemical Properties

Experimental and Predicted Data

While direct measurements are unavailable, properties can be extrapolated from structurally similar compounds:

Property1,3-Butanedione,2-(diphenylmethyl)-1-phenyl- (Predicted)2-Methyl-1-phenylbutane-1,3-dione 1,3,3-Triphenylpropan-1-one
Molecular FormulaC23H20O2C_{23}H_{20}O_2C11H12O2C_{11}H_{12}O_2C21H18OC_{21}H_{18}O
Molecular Weight (g/mol)328.41176.21286.37
Density (g/cm³)1.12–1.181.0481.092
Boiling Point (°C)390–410271.7454
Flash Point (°C)180–200100.7199.1
LogP4.5–5.22.095.09

The higher molecular weight and aromatic substituents in 1,3-butanedione,2-(diphenylmethyl)-1-phenyl- suggest elevated boiling and melting points compared to simpler analogs. Its LogP value predicts significant hydrophobicity, favoring organic solvents like toluene or dichloromethane .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorptions at 1700–1750 cm⁻¹ (C=O stretching) and 3050–3100 cm⁻¹ (aromatic C–H stretching).

  • NMR: 1H^1H NMR would show singlet peaks for the diketone protons (δ 2.5–3.5 ppm) and complex splitting for the diphenylmethyl and phenyl groups (δ 6.8–7.5 ppm) .

Applications and Research Directions

Industrial and Pharmaceutical Uses

Substituted 1,3-diketones are precursors in heterocyclic synthesis (e.g., pyrazoles, pyrroles) and ligands in asymmetric catalysis. The diphenylmethyl group’s bulkiness could enhance stereoselectivity in metal-mediated reactions, making this compound valuable in pharmaceutical intermediate synthesis .

Environmental and Toxicological Research

Given the ecological risks associated with aromatic ketones, further studies are needed to assess this compound’s biodegradability and bioaccumulation potential. Computational models like EPI Suite could predict its environmental fate, guiding regulatory decisions .

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